

Confirming the inhibitory concentration (IC50) of Disopyramide on hERG channels

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Compound of Interest

Compound Name: Disopyramide

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A Comparative Guide to the hERG Inhibitory Profile of Disopyramide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the inhibitory concentration (IC50) of **Disopyramide** on the human Ether-à-go-go-Related Gene (hERG) potassium channel. A critical aspect of preclinical cardiac safety assessment is understanding a drug's potential to block the hERG channel, which can lead to life-threatening cardiac arrhythmias. This document offers a comparative overview of **Disopyramide**'s hERG inhibitory potency against other known hERG inhibitors, supported by detailed experimental protocols and visualizations of key molecular interactions and experimental workflows.

Disopyramide's hERG Inhibition: A Quantitative Comparison

Disopyramide, a Class Ia antiarrhythmic agent, exhibits a moderate potency in inhibiting the hERG channel. Its inhibitory activity is stereoselective, with the S(+) enantiomer being a more potent blocker than the R(-) enantiomer. The IC50 value for racemic **Disopyramide** is approximately 7.3 μM .

Below is a table comparing the hERG IC50 values of **Disopyramide** with a range of other known hERG inhibitors. This data, obtained from whole-cell patch-clamp experiments on

mammalian cells (HEK 293 or CHO) stably expressing the hERG channel at physiological temperatures (35-37°C), allows for a direct comparison of relative potencies.

Compound	Class/Primary Use	hERG IC50 (µM)
Disopyramide (racemic)	Antiarrhythmic (Class Ia)	7.3
Disopyramide (S+)	Antiarrhythmic (Class Ia)	3.9
Disopyramide (R-)	Antiarrhythmic (Class Ia)	12.9
Dofetilide	Antiarrhythmic (Class III)	0.007 - 0.069
Terfenadine	Antihistamine	0.031 - 1.885
Cisapride	Gastroprokinetic agent	0.007 - 1.518
Sertindole	Antipsychotic	0.024 - 0.353
Astemizole	Antihistamine	0.001 - 0.059
Quinidine	Antiarrhythmic (Class Ia)	0.716
Verapamil	Calcium channel blocker	0.94
Amiodarone	Antiarrhythmic (Class III)	0.118
Haloperidol	Antipsychotic	~1.0
Pimozide	Antipsychotic	0.018
Moxifloxacin	Antibiotic	143 - 196
Sotalol	Beta-blocker, Antiarrhythmic	>30

Experimental Protocol: Determining hERG IC50 via Whole-Cell Patch-Clamp

The "gold standard" for assessing a compound's effect on the hERG channel is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents flowing through the hERG channels in the membrane of a single cell.

I. Cell Preparation

- **Cell Culture:** Use a mammalian cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, that is stably transfected with the human hERG cDNA. Culture the cells in a suitable medium supplemented with fetal bovine serum and a selection antibiotic to ensure continued hERG expression. Maintain the cells in a humidified incubator at 37°C and 5% CO₂.
- **Cell Dissociation:** For electrophysiological recording, detach the cells from the culture dish using a non-enzymatic cell dissociation solution to ensure cell health. Resuspend the cells in an extracellular solution.

II. Solutions and Reagents

- **Intracellular Solution (in mM):** 120 KCl, 1.75 MgCl₂, 5.374 CaCl₂, 10 EGTA, 10 HEPES, 4 Na₂-ATP. Adjust pH to 7.2 with KOH.
- **Extracellular Solution (in mM):** 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
- **Test Compound:** Prepare a stock solution of the test compound (e.g., **Disopyramide**) in a suitable solvent like DMSO. Make serial dilutions in the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to minimize solvent effects.

III. Electrophysiological Recording

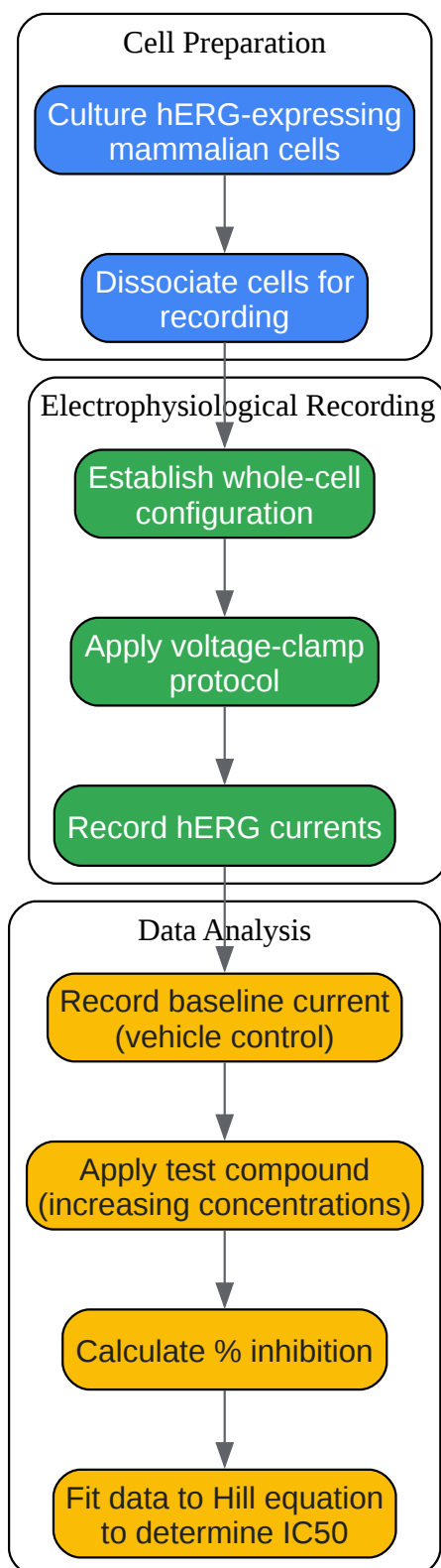
- **Establish Whole-Cell Configuration:** Using a glass micropipette with a tip resistance of 2-5 MΩ filled with the intracellular solution, form a high-resistance seal (GΩ seal) with the cell membrane. Apply a brief suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
- **Voltage-Clamp Protocol:** Clamp the cell membrane potential at a holding potential of -80 mV. To elicit hERG currents, apply a depolarizing pulse to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the characteristic hERG tail current. This tail current is the primary measure of hERG channel activity.
- **Data Acquisition:** Record the membrane currents using a patch-clamp amplifier and appropriate data acquisition software.

IV. Data Analysis

- **Baseline Recording:** Record stable baseline hERG currents in the vehicle control (extracellular solution with DMSO).
- **Compound Application:** Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.
- **Positive Control:** At the end of each experiment, apply a known potent hERG blocker (e.g., Dofetilide or E-4031) to confirm the identity of the recorded current as hERG and to determine the baseline noise level.
- **IC50 Calculation:** Measure the peak amplitude of the hERG tail current at each compound concentration. Calculate the percentage of current inhibition relative to the control. Plot the percentage inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.

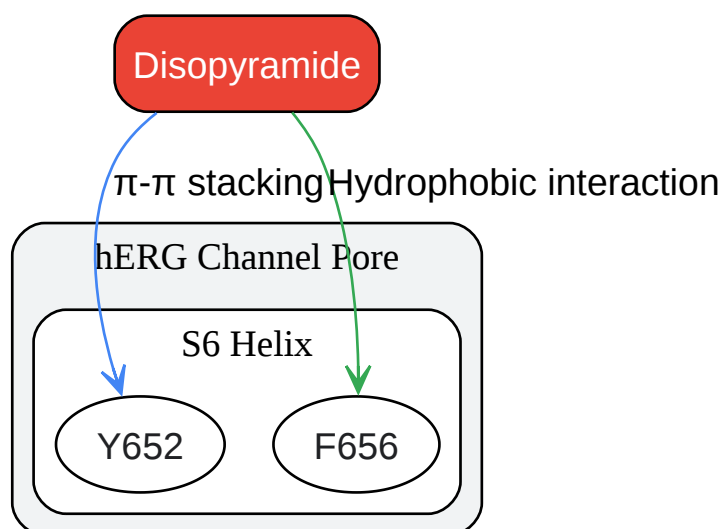
Visualizing Key Processes and Interactions

To better understand the experimental process and the molecular basis of **Disopyramide's** action, the following diagrams are provided.



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Caption: Workflow for determining hERG IC₅₀ using the whole-cell patch-clamp technique.



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